(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride
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Overview
Description
(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride: is a complex organic compound that features a piperazine ring, an imidazole ring, and a phenyl group with a methylthio substituent[_{{{CITATION{{{_2{2- {4- [4- ( {4- 2-methyl-1- (1-methylethyl)-1H-imidazol-5-yl ...
Preparation Methods
Synthetic Routes and Reaction Conditions
. One common approach is to first synthesize 1-methyl-1H-imidazole, which is then reacted with piperazine to form the piperazine-imidazole intermediate. The phenyl group with the methylthio substituent is then introduced through a subsequent reaction step.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The phenyl group can be oxidized to form phenolic derivatives.
Reduction: : The imidazole ring can be reduced to form different derivatives.
Substitution: : The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base like triethylamine (Et₃N).
Major Products Formed
Oxidation: : Phenolic derivatives.
Reduction: : Reduced imidazole derivatives.
Substitution: : Substituted piperazine derivatives.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a ligand for biological receptors or enzymes.
Medicine: : It has potential as a therapeutic agent due to its biological activity.
Industry: : It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. The imidazole ring can interact with biological targets through hydrogen bonding and other non-covalent interactions, while the phenyl group can engage in π-π stacking interactions.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups and structural features. Similar compounds include other imidazole derivatives, piperazine derivatives, and phenyl compounds with various substituents. These compounds may have different biological activities and applications based on their structural differences.
List of Similar Compounds
Imidazole derivatives: : Various substituted imidazoles.
Piperazine derivatives: : Piperazine compounds with different substituents.
Phenyl compounds: : Phenyl derivatives with various functional groups.
Properties
IUPAC Name |
[4-(1-methylimidazol-2-yl)piperazin-1-yl]-(2-methylsulfanylphenyl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS.ClH/c1-18-8-7-17-16(18)20-11-9-19(10-12-20)15(21)13-5-3-4-6-14(13)22-2;/h3-8H,9-12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAXIRVBNIVVFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=CC=C3SC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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